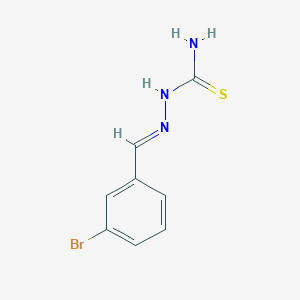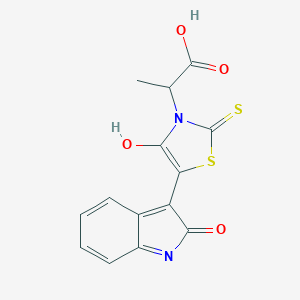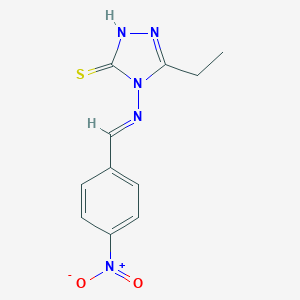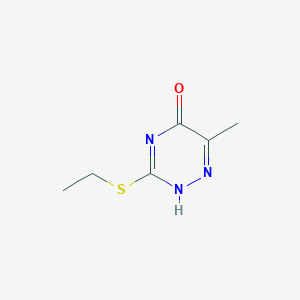
3-Bromobenzaldéhyde thiosemicarbazone
Vue d'ensemble
Description
3-Bromobenzaldehyde thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones . Thiosemicarbazones are a class of Schiff bases usually obtained by the condensation of thiosemicarbazide with a suitable aldehyde or ketone .
Chemical Reactions Analysis
Thiosemicarbazones are known for their wide range of pharmacological effects and their reactions with systems containing C=O and C=N groups is one of the methods for the preparation of biologically active compounds . They are also known to react with α-haloketones, leading to the formation of various heterocycles .
Applications De Recherche Scientifique
Activité anticancéreuse
Les thiosemicarbazones, y compris la 3-Bromobenzaldéhyde thiosemicarbazone, ont été étudiées pour leurs propriétés anticancéreuses potentielles . Des études in vitro ont montré que certains dérivés de thiosemicarbazone présentent une activité cytotoxique puissante contre les lignées cellulaires de gliome C6 et de cancer du sein MCF7 .
Propriétés antimicrobiennes
Les thiosemicarbazones sont connues pour leurs propriétés antimicrobiennes . Elles peuvent potentiellement être utilisées dans le développement de nouveaux agents antimicrobiens.
Activité antibactérienne
En plus de leurs propriétés antimicrobiennes, les thiosemicarbazones présentent également une activité antibactérienne . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antibactériens.
Activité antifongique
Il a été constaté que les thiosemicarbazones possèdent des propriétés antifongiques . Cela suggère leur utilisation potentielle dans le traitement des infections fongiques.
Inhibition enzymatique
Les thiosemicarbazones sont connues pour inhiber certaines enzymes<a aria-label="1: " data-citationid="4dd79e0d-2fc5-86e0-3a6d-afbef21b1268-32" h="ID=SERP,5017.1" href="https://link.springer.com/article/10.1007/s12032-022-01784-y"
Mécanisme D'action
Target of Action
3-Bromobenzaldehyde thiosemicarbazone primarily targets tyrosinase , an enzyme that plays an essential role in melanogenesis . Overproduction of melanin can lead to hyperpigmentation skin disorders in mammals and enzymatic browning in plant-derived foods . Thiosemicarbazones have also been reported to exhibit cytotoxic activities, suggesting potential anticancer properties .
Mode of Action
Thiosemicarbazones, including 3-Bromobenzaldehyde thiosemicarbazone, inhibit tyrosinase activity, thereby reducing melanin production . They interact with the enzyme, altering its function and leading to changes in melanogenesis . In terms of anticancer activity, thiosemicarbazones may exert their effects through reactive oxygen species (ROS)-mediated apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by 3-Bromobenzaldehyde thiosemicarbazone is melanogenesis, specifically the rate-limiting step of melanin synthesis catalyzed by tyrosinase . By inhibiting tyrosinase, this compound can potentially reduce melanin production and alleviate hyperpigmentation disorders . In terms of anticancer activity, the compound may influence pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
Theoretical studies on similar thiosemicarbazone derivatives suggest that these compounds may have high bioavailability and bioactivity .
Result of Action
The inhibition of tyrosinase by 3-Bromobenzaldehyde thiosemicarbazone can lead to a decrease in melanin production, potentially alleviating hyperpigmentation disorders . As for its anticancer properties, the compound may induce apoptosis in cancer cells, contributing to its cytotoxic activity .
Action Environment
The action of 3-Bromobenzaldehyde thiosemicarbazone can be influenced by various environmental factors. For instance, the presence of other ligands and metal ions in the environment can affect the activity of thiosemicarbazones . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other biochemical substances .
Analyse Biochimique
Biochemical Properties
Thiosemicarbazones, including 3-Bromobenzaldehyde thiosemicarbazone, have important pharmacological properties such as anti-cancer, anti-microbial, anti-bacterial, anti-fungal, and enzyme inhibition . They show activity against various diseases and conditions, including tuberculosis, leprosy, cancer, bacterial and viral infections, psoriasis, rheumatoid arthritis, and malaria .
Cellular Effects
Thiosemicarbazone derivatives, including 3-Bromobenzaldehyde thiosemicarbazone, have been evaluated for their cytotoxic activities on various cell lines . For example, they have shown potent cytotoxic activity against C6 glioma and MCF7 breast cancer cell lines .
Molecular Mechanism
It is known that thiosemicarbazones generally act as bidentate ligands, coordinating with metal ions over nitrogen and sulfur atoms of azomethine .
Propriétés
IUPAC Name |
[(E)-(3-bromophenyl)methylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGWIXJNLRDBPW-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816560 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B362765.png)

![6-Amino-4-(3-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B362779.png)

![2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B362784.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B362789.png)
piperazino]carbonyl}phenyl)methanone](/img/structure/B362790.png)
![2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile](/img/structure/B362792.png)
![2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B362794.png)


![Diethyl 3-methyl-5-{[3-(4-morpholinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B362813.png)